1-(5-Fluoro-2-hydroxyphenyl)propan-1-one
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Overview
Description
1-(5-Fluoro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H9FO2. It is a fluorinated derivative of hydroxyphenylpropanone and is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as fluorinated phenols.
Esterification: The amino groups and phenolic hydroxy groups undergo double esterification.
Fries Rearrangement: The intermediate product is subjected to Fries rearrangement using aluminum chloride and sodium chloride as catalysts.
Chemical Reactions Analysis
1-(5-Fluoro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Scientific Research Applications
1-(5-Fluoro-2-hydroxyphenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of β-receptor blockers, which are important in treating cardiovascular diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards specific targets, leading to its biological effects .
Comparison with Similar Compounds
1-(5-Fluoro-2-hydroxyphenyl)propan-1-one can be compared with other similar compounds:
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one: This compound has a similar structure but with the fluorine atom at a different position.
1-(5-Ethyl-2-hydroxyphenyl)propan-1-one: This compound has an ethyl group instead of a fluorine atom.
2-Hydroxy-5-fluoroacetophenone: This compound has a similar hydroxy and fluoro substitution pattern but differs in the carbonyl group position.
These comparisons highlight the unique properties and applications of this compound in various scientific fields.
Properties
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVYYKLFIUGMCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366232 |
Source
|
Record name | 1-(5-fluoro-2-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443-09-4 |
Source
|
Record name | 1-(5-fluoro-2-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-Fluoro-2'-hydroxypropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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